

Technical Support Center: Nickel Silicide Processing

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Compound of Interest

Compound Name: Nickel;silicon

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working on the formation of nickel silicide (NiSi) and the suppression of the high-resistivity nickel disilicide (NiSi₂) phase.

Troubleshooting Guide

This guide addresses common issues encountered during nickel silicide formation experiments.

Problem	Potential Causes	Recommended Solutions
High Sheet Resistance After Annealing	<p>1. Formation of NiSi₂: Annealing at temperatures typically above 600-750°C can lead to the nucleation and growth of the high-resistivity NiSi₂ phase.[1][2]</p> <p>2. Incomplete Ni₂Si to NiSi Transformation: Insufficient thermal budget (temperature or time) may result in the presence of the higher-resistivity Ni₂Si phase.[3]</p> <p>3. Film Agglomeration: At higher temperatures, thin NiSi films can agglomerate, leading to increased sheet resistance. Thinner films are less thermally stable.[2]</p> <p>4. Oxidation: A native oxide on the silicon surface before nickel deposition or oxidation of the nickel layer can impede the silicidation reaction.[4]</p>	<p>1. Optimize Annealing Parameters: Use a two-step rapid thermal processing (RTP) anneal. The first step at a lower temperature (e.g., 270-350°C) forms Ni-rich silicides, followed by a selective etch of unreacted Ni, and a second higher temperature step (e.g., 400-600°C) to form the low-resistivity NiSi phase.[3][5][6]</p> <p>Reducing the RTP duration can significantly increase the NiSi to NiSi₂ transition temperature.[7]</p> <p>2. Ensure Complete Transformation: Characterize the silicide phases using techniques like X-ray Diffraction (XRD) to confirm the full conversion to NiSi after the second annealing step. Adjust annealing time and temperature accordingly.</p> <p>3. Control Film Thickness and Annealing: For very thin films, use the lowest possible thermal budget that still achieves full NiSi formation. Consider using alloying elements to improve thermal stability.[2]</p> <p>4. Surface Preparation: Perform a pre-deposition clean of the silicon substrate to remove the native oxide. A TiN capping layer can</p>

prevent oxidation of the Ni film during annealing.[5][6]

Premature Formation of NiSi₂ at Low Temperatures

1. Thin Nickel Films: Very thin nickel films (e.g., < 10 nm) can promote the formation of NiSi₂ at unexpectedly low temperatures.[8][9] 2. Alloying Elements (Co, Fe): The addition of certain elements like Cobalt (Co) or Iron (Fe) can lower the NiSi₂ formation temperature by over 200°C due to mixing entropy effects.[10] 3. Substrate Orientation/Contamination: The crystallographic orientation of the silicon and surface contaminants can influence silicide phase formation.[6][11]

1. Optimize Ni Thickness: Carefully control the initial nickel thickness. For processes sensitive to NiSi₂ formation, a slightly thicker initial Ni film might be more stable, though this needs to be balanced with silicon consumption constraints.[8] 2. Alloy Selection: Avoid Co and Fe if low-temperature NiSi₂ formation is a concern. Instead, use alloying elements known to suppress NiSi₂ formation, such as Platinum (Pt).[12] 3. Substrate Control: Ensure proper cleaning and preparation of the Si substrate. Be aware that different crystal faces can affect silicide formation.[11]

Poor Film Morphology and Agglomeration

1. High Annealing Temperatures: As mentioned, high temperatures cause agglomeration, where the silicide film breaks up into islands. This is more severe for thinner films.[2] 2. Stress Effects: Mismatched thermal expansion coefficients and intrinsic stresses can contribute to film instability.

1. Lower Thermal Budget: Use the minimum annealing temperature and time required for NiSi formation. Short-time annealing can suppress agglomeration.[7] 2. Alloying for Stability: Incorporating elements like Tungsten (W), Tantalum (Ta), or Titanium (Ti) can improve the morphological stability of the NiSi film.[13]

Frequently Asked Questions (FAQs)

Q1: What is the typical process for forming low-resistivity NiSi while avoiding NiSi₂?

A1: A widely used method is a two-step rapid thermal processing (RTP) approach. The first RTP step is performed at a low temperature (e.g., 300-350°C) to form Ni-rich silicides (like Ni₂Si). This is followed by a selective wet etch to remove the unreacted nickel. A second RTP step at a higher temperature (e.g., 400-600°C) is then used to transform the Ni-rich silicide into the desired low-resistivity NiSi phase. This process helps to control the reaction and prevent the overshoot to the high-resistivity NiSi₂ phase which typically forms at temperatures above 700°C.[6]

Q2: How does the initial nickel film thickness affect NiSi₂ formation?

A2: The initial nickel thickness is a critical parameter. Thinner Ni films tend to be less thermally stable and can lead to the formation of NiSi₂ at lower temperatures.[2][8] For instance, a 7 nm thick nickel layer can lead to different phase transition kinetics compared to a 14 nm layer under the same annealing conditions.[8] Therefore, controlling the deposited Ni thickness is crucial for process repeatability and for suppressing premature NiSi₂ nucleation.

Q3: Can alloying elements help in suppressing NiSi₂ formation?

A3: Yes, alloying the nickel film is a very effective strategy.

- **Platinum (Pt):** Adding a small amount of Pt is a well-established method to increase the thermal stability of NiSi. Pt addition raises the nucleation temperature of NiSi₂, suppressing its formation.[12] This is thought to be due to an increase in the interfacial stress between a Ni-adamantane precursor structure and the silicon substrate, which inhibits the formation of NiSi₂. [12]
- **Tungsten (W), Titanium (Ti), Tantalum (Ta):** These high-melting-point metals can also improve the morphological stability of the NiSi film, though they might slightly increase the sheet resistance compared to pure NiSi.[13]
- **Cobalt (Co) and Iron (Fe):** In contrast, alloying with Co or Fe has been shown to decrease the stability of the NiSi phase and significantly lower the formation temperature of NiSi₂, and should be avoided if NiSi₂ suppression is the goal.[10]

Q4: What is the role of a capping layer in NiSi formation?

A4: A capping layer, typically made of Titanium Nitride (TiN), is often deposited on top of the nickel film before annealing. Its primary purpose is to prevent the oxidation of the nickel surface during the thermal processing steps.^[5] This ensures a clean interface for a uniform and predictable reaction between nickel and silicon.

Q5: Are there alternative annealing methods to suppress NiSi₂?

A5: Yes. Besides conventional RTP, methods like microwave annealing (MWA) are being explored. A low-temperature pre-MWA step can be used to promote the formation of NiSi while suppressing the transformation into NiSi₂.^{[14][15]} Additionally, using very short annealing times, such as spike anneals, can increase the NiSi-to-NiSi₂ transition temperature significantly.^[7]

Data Presentation

Table 1: Influence of Alloying Elements on NiSi and NiSi₂ Formation

Alloying Element	Effect on NiSi Formation Temperature	Effect on NiSi ₂ Formation Temperature	Impact on Morphological Stability	Reference
Platinum (Pt)	Minimal	Increases significantly	Improves	^[12]
Tungsten (W)	May slightly increase	Retards formation	Improves	^[13]
Titanium (Ti)	Similar to W	Retards formation	Improves	^[13]
Tantalum (Ta)	Similar to W	Retards formation	Improves	^[13]
Cobalt (Co)	Minimal	Decreases significantly	Degrades NiSi phase stability	^[10]
Iron (Fe)	Slightly increases	Decreases drastically	Degrades NiSi phase stability	^[10]

Table 2: Effect of Annealing Parameters on Nickel Silicide Phases (20-25 nm Ni film on Si(100))

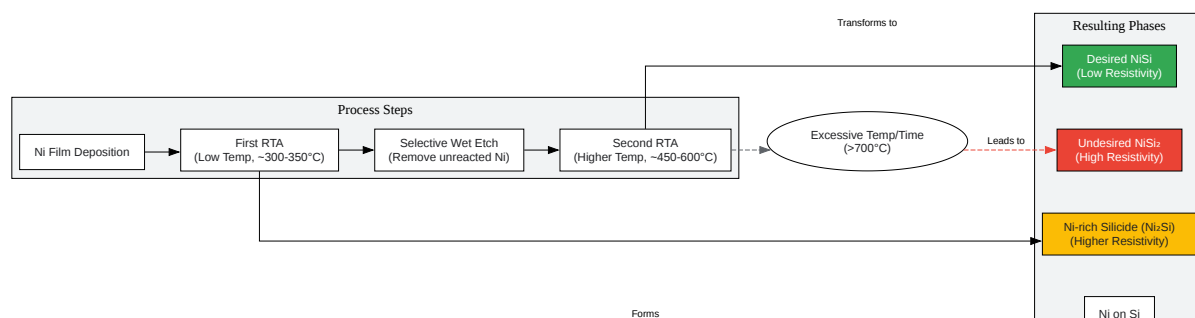
Annealing Time	NiSi to NiSi ₂ Transition Temperature	Effect on Agglomeration	Reference
60 seconds	~700°C	More prone to agglomeration	[7]
1 second	>800°C	Agglomeration is suppressed	[7]

Experimental Protocols

Protocol 1: Two-Step RTA for Low-Resistivity NiSi Formation

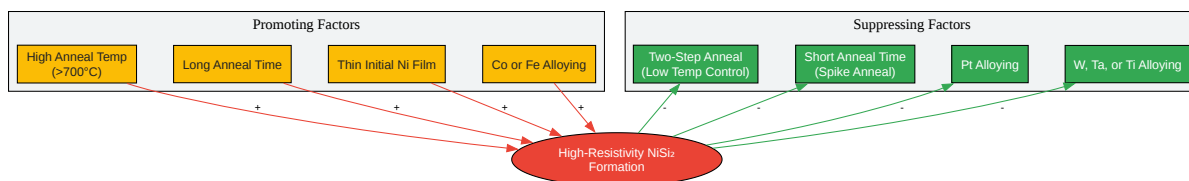
- **Substrate Cleaning:** Begin with a standard RCA clean of the Si(100) substrate, followed by a dilute HF dip to remove the native oxide immediately before loading into the deposition chamber.
- **Nickel Deposition:** Sputter-deposit a thin film of nickel (e.g., 10-15 nm) onto the cleaned Si substrate.
- **Capping Layer (Optional but Recommended):** In-situ deposit a TiN capping layer (e.g., 10 nm) on top of the Ni film to prevent oxidation.
- **First RTA (RTA1):** Perform a rapid thermal anneal in a nitrogen (N₂) ambient at a temperature between 300°C and 350°C for 30 seconds. This step forms Ni-rich silicide phases (e.g., Ni₂Si).
- **Selective Etching:** After RTA1, selectively remove the unreacted nickel (and the TiN cap, if used) using a wet etchant such as a sulfuric acid and hydrogen peroxide mixture (SPM). The underlying silicide is not affected by this etch.
- **Second RTA (RTA2):** Perform a second RTA in N₂ ambient at a temperature between 450°C and 600°C for 30 seconds. This step converts the Ni-rich silicide into the low-resistivity NiSi phase.[6]

Visualizations



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Caption: Experimental workflow for forming low-resistivity NiSi.



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Caption: Key factors influencing the formation of NiSi₂.

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